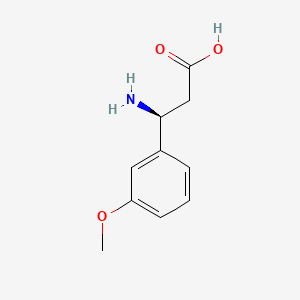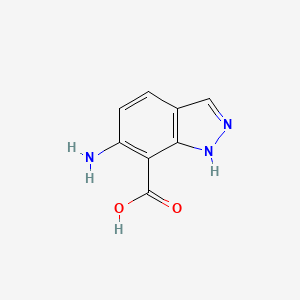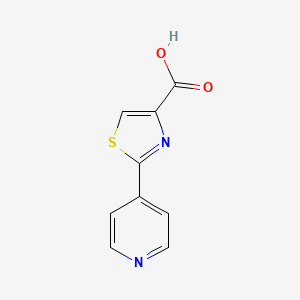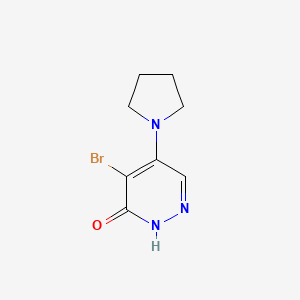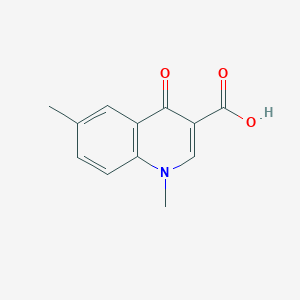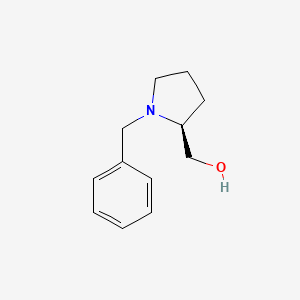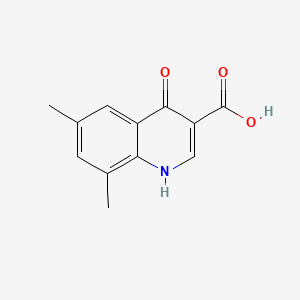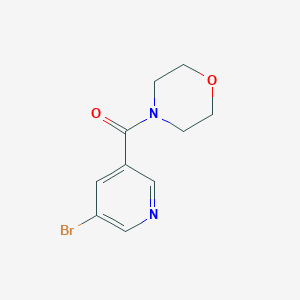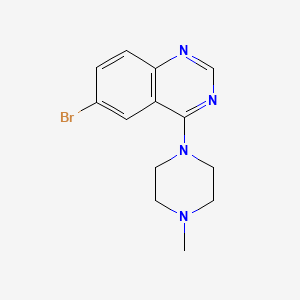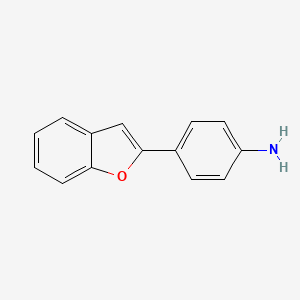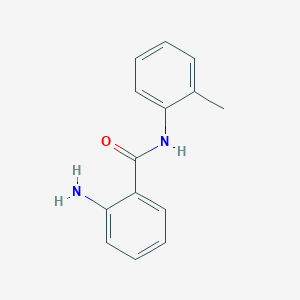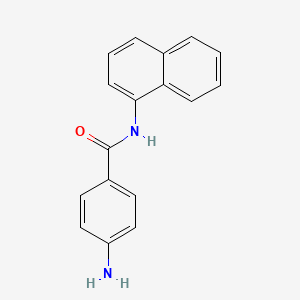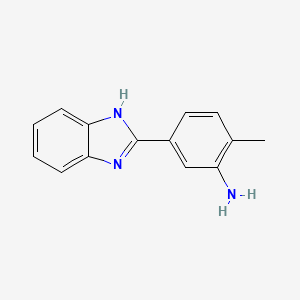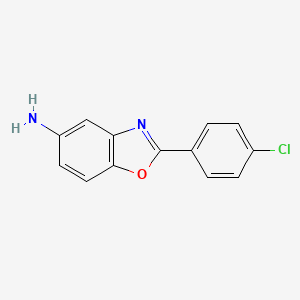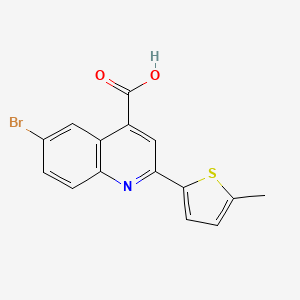
6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives often involves multistep reactions, including cyclization, bromination, and carboxylation. For example, the synthesis of related quinoline compounds has been demonstrated through processes that include the treatment of 3-acyl-4-hydroxy-1H-quinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate, leading to various quinoline diones, which are further modified through bromination and alkaline hydrolysis to yield carboxylic acids (A. Klásek, K. Kořistek, P. Sedmera, & P. Halada, 2003).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including bromo-quinoline carboxylic acids, involves intricate arrangements of atoms and bonds that determine their chemical reactivity and properties. Advanced techniques such as FT-IR, FT-Raman, NBO, HOMO, and LUMO analyses are employed to elucidate these structures, providing insights into their stability, electronic distribution, and potential interaction with biological targets (Rajeev T. Ulahannan et al., 2015).
Chemical Reactions and Properties
Quinoline derivatives participate in a range of chemical reactions, including Suzuki cross-coupling, which allows for the introduction of various functional groups into the quinoline core, thereby modifying its chemical and physical properties. Such reactions are pivotal for creating compounds with desired reactivity and applications in chemical synthesis and pharmaceutical research (Komal Rizwan et al., 2021).
Aplicaciones Científicas De Investigación
Antimicrobial and Antimalarial Agents
6-Bromo-2-(5-methylthiophen-2-yl)quinoline derivatives have been synthesized and evaluated for their antimicrobial and antimalarial activities. For instance, a study by Parthasaradhi et al. (2015) designed and synthesized quinoline-based triazoles, including derivatives of 6-bromo-2-chloro-quinoline, demonstrating antimicrobial activity against various microorganisms and antimalarial activity towards Plasmodium falciparum (Parthasaradhi et al., 2015).
Fluorescent Brightening Agents
Quinoline derivatives have been utilized as fluorescent brightening agents. A study by Rangnekar and Shenoy (1987) synthesized 2-aryl-6-bromoquinolines and explored their potential as fluorescent brightening agents (Rangnekar & Shenoy, 1987).
Synthetic Intermediates in Organic Chemistry
These compounds serve as valuable intermediates in organic synthesis. Klásek et al. (2003) discussed the synthesis of various quinoline derivatives, highlighting their role as intermediates in the formation of complex organic molecules (Klásek et al., 2003).
Synthesis of Biologically Active Compounds
Grinev et al. (1987) demonstrated the use of 6-bromoquinoline derivatives in the synthesis of analogs of biologically active compounds, underlining their importance in medicinal chemistry (Grinev et al., 1987).
Role in Photocatalysis and Magnetic Properties
Li et al. (2020) introduced quinoline derivatives in the synthesis of octamolybdate-based complexes, studying their electrocatalytic activities and magnetic properties. This indicates their potential in material sciences and photocatalytic applications (Li et al., 2020).
Propiedades
IUPAC Name |
6-bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2S/c1-8-2-5-14(20-8)13-7-11(15(18)19)10-6-9(16)3-4-12(10)17-13/h2-7H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZOZMVUPORLTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353785 | |
| Record name | 6-bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | |
CAS RN |
350998-05-9 | |
| Record name | 6-bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



